molecular formula C9H10O3S B8428784 4-Methanesulfonyloxystyrene

4-Methanesulfonyloxystyrene

Cat. No.: B8428784
M. Wt: 198.24 g/mol
InChI Key: ZQVIWBZMRVPFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyloxystyrene is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 4-vinylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.

    Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can react with the ester group.

    Electrophiles: Such as halogens or acids, can add to the vinyl group.

    Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.

    Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.

    Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.

Scientific Research Applications

4-Methanesulfonyloxystyrene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid ethyl ester: Similar ester group but with an ethyl substituent instead of a vinyl group.

    Methanesulfonic acid phenyl ester: Similar ester group but with a phenyl substituent instead of a vinyl group.

    4-Vinylphenol: Shares the vinyl group but lacks the methanesulfonic acid ester functionality.

Uniqueness

4-Methanesulfonyloxystyrene is unique due to the presence of both the methanesulfonic acid ester group and the vinyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(4-ethenylphenyl) methanesulfonate

InChI

InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3

InChI Key

ZQVIWBZMRVPFSP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 100 gs (6.17×10-1 moles) of 4-acetoxystyrene was added slowly to a cooled stirred solution (480 mL) of 25% TMAH (the temperature was maintained below 25° C. during the addition.) After about 1/2 to 1 hour of stirring, a clear, yellowish solution was obtained. This solution was cooled to 5° C. and the methanesulfonyl chloride 79.5 gs (0.75×10-1 moles) was added with stirring while the temperature was kept below 15° C through cooling with an ice bath. The reaction mixture was stirred for 1/2 hour until neutral pH was observed in the solution. After this time the resulting crystals were filtered-off, washed with distilled water, and sucked dry. The crystals were dissolved in a minimal amount of methylene chloride and recrystallized by addition of hexane. In this way 76 gs (62% yield) of white crystals were recovered. Analysis of the product indicated:
Quantity
0.617 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.